molecular formula C14H19BrO4 B14734461 3-(3-Phenoxypropoxy)propyl bromoacetate CAS No. 6282-25-3

3-(3-Phenoxypropoxy)propyl bromoacetate

Cat. No.: B14734461
CAS No.: 6282-25-3
M. Wt: 331.20 g/mol
InChI Key: RFTKSEMBMIFHDH-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)propyl bromoacetate is an organic compound with the molecular formula C17H11ClN4O4. It is a bromoacetate ester derivative, characterized by the presence of a phenoxy group attached to a propoxy chain, which is further linked to a bromoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl bromoacetate typically involves a multi-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding alcohol and acid .

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl bromoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an alkylating agent, modifying nucleophilic sites in biomolecules. This can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The phenoxy group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Biological Activity

3-(3-Phenoxypropoxy)propyl bromoacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅BrO₃
  • Molecular Weight : 299.16 g/mol

This compound features a bromoacetate group attached to a phenoxypropyl chain, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The compound has been studied for its effects on:

  • G-Protein Coupled Receptors (GPCRs) : It has shown potential as an agonist for certain GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters .
  • Tyrosine Kinase Inhibition : Preliminary studies suggest that it may inhibit tyrosine kinase signaling pathways, which are implicated in cancer progression and other diseases .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

  • Effective Concentration : The compound demonstrated significant antimicrobial activity at concentrations ranging from 50 to 200 µg/mL.
  • Mechanism : The exact mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli150 µg/mL
Pseudomonas aeruginosa200 µg/mL

Cytotoxicity and Pharmacological Effects

The cytotoxic effects of the compound have been assessed using various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values were found to be in the range of 20 to 50 µM, indicating moderate cytotoxicity.
Cell LineIC50 Value (µM)
MCF-725
HeLa30
A54945

Case Studies and Research Findings

  • Case Study on Cancer Treatment :
    A study investigated the use of this compound in combination with existing chemotherapeutic agents. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
  • Research on Inflammation :
    Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.

Properties

CAS No.

6282-25-3

Molecular Formula

C14H19BrO4

Molecular Weight

331.20 g/mol

IUPAC Name

3-(3-phenoxypropoxy)propyl 2-bromoacetate

InChI

InChI=1S/C14H19BrO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

RFTKSEMBMIFHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOCCCOC(=O)CBr

Origin of Product

United States

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